molecular formula C19H20N2O4 B2997424 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905684-28-8

4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2997424
CAS No.: 905684-28-8
M. Wt: 340.379
InChI Key: PMCQQBJMFCFPJG-UHFFFAOYSA-N
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Description

4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is an organic compound with the molecular formula C18H19NO4. It is a derivative of benzamide, characterized by the presence of methoxy groups and a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylamine, followed by cyclization to form the pyrrolidinone ring. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as Lewis acids or bases to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both methoxy groups and a pyrrolidinone ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-3-13(4-8-16)19(23)20-14-11-18(22)21(12-14)15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCQQBJMFCFPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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